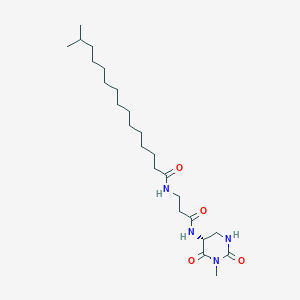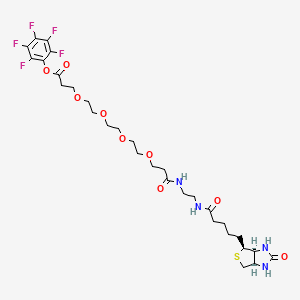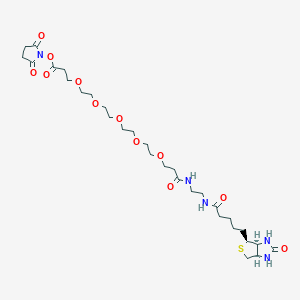
CCW 28-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCW 28-3 is a novel potent covalent BRD4 degrader, degrading BRD4 in a proteasome- and RNF4-dependent manner without inhibiting RNF4 autoubiquitination activity.
Applications De Recherche Scientifique
Advanced Circulation Control Wing (CCW) in Aircraft
- Research on Advanced CCW Airfoils : A study by Englar, Smith, Kelley, and Rover (1994) focused on developing advanced versions of circulation control wing (CCW) blown high-lift airfoils for subsonic transport aircraft. They aimed to increase high-lift system performance while reducing complexity. Experimental results showed promising lift coefficient values, indicating potential for improved aircraft performance.
Concrete Waste as a Sustainable Material
- Incorporation of Crushed Concrete Waste (CCW) in Concrete Mixes : Ghorbani et al. (2019) investigated the effects of various sizes of crushed concrete waste (CCW) on the mechanical and durability characteristics of concrete mixes. Their research found that incorporating 25% of CCW improved the strength of concrete mixes, suggesting a sustainable approach to concrete production. Read more.
Educational Techniques in Science Teaching
- Case-Based Computerized Laboratory (CCL) in Chemistry Education : A study by Dori and Sasson (2008) explored the impact of a case-based computerized laboratory (CCL) on high school students' chemistry understanding and graphing skills. The findings indicated significant improvement in students' abilities in these areas, highlighting the effectiveness of integrating computerized experiments with case studies. Read more.
5G Technology and In Vitro Exposure Systems
- In Vitro Exposure System for 28 GHz : Lee et al. (2020) developed an in vitro exposure system for 28 GHz to study the biological effects of 5G communication. Their study successfully implemented a system that could be applied in various MMW dose-response studies, providing a foundation for further research on the impact of 5G technology. Read more.
Counterclockwise Dynamics in Systems Analysis
- Multistability in Systems with CCW Dynamics : Research by Angeli (2007) extended the notion of counterclockwise (CCW) input-output dynamics for the global analysis of multistability in positive feedback interconnections. This concept has applications in systems biology and can help in understanding CCW dynamics in specific applications. Read more.
Countercurrent Separation in Natural Products
- Technology and Method Development in Countercurrent Separation : Pauli et al. (2008) provided an assessment of countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) for the separation of natural products. This research is significant for applications in natural products chemistry, metabolome, and proteome research. Read more.
Propriétés
Formule moléculaire |
C44H42Cl2N6O4S |
|---|---|
Poids moléculaire |
821.818 |
Nom IUPAC |
(R)-N-Benzyl-2-chloro-N-(4-(4-(4-(2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamido)butoxy)phenoxy)phenyl)acetamide |
InChI |
InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m1/s1 |
Clé InChI |
WSSWVTZWODGGCO-KXQOOQHDSA-N |
SMILES |
O=C(N(CC1=CC=CC=C1)C2=CC=C(OC3=CC=C(OCCCCNC(C[C@@H]4C5=NN=C(C)N5C6=C(C(C)=C(C)S6)C(C7=CC=C(Cl)C=C7)=N4)=O)C=C3)C=C2)CCl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCW 28-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)